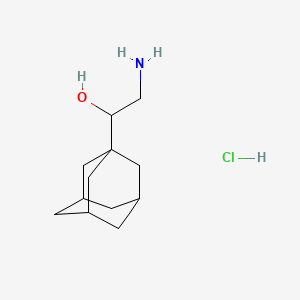![molecular formula C11H16N2O2S B6145070 N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide CAS No. 1157790-39-0](/img/no-structure.png)
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide (N-CPMAS) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the sulfonamide family and is composed of a cyclopropylmethyl group attached to an aminophenyl group. N-CPMAS has been used in a wide range of experiments and studies, including biochemical and physiological research, as well as in the development of new synthetic compounds.
科学的研究の応用
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a substrate for the enzyme tyrosine kinase, and as a substrate for the enzyme glutathione S-transferase. Additionally, it has been used as a ligand for the identification of binding sites on proteins, as a probe for the detection of nucleic acid-protein interactions, and as a tool for the study of protein-protein interactions.
作用機序
The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is not fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. For example, it is thought to be able to bind to proteins through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it is thought to be able to interact with nucleic acids and other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell functions. Additionally, it has been shown to have an effect on the expression of various genes, including those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it is relatively inexpensive and is soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very stable in the presence of light or heat.
将来の方向性
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has a wide range of potential future applications. For example, it could be used in the development of new drugs, as a tool for the study of protein-protein interactions, and as a substrate for enzyme assays. Additionally, it could be used in the development of new synthetic compounds and as a tool for the identification of binding sites on proteins. Finally, it could be used in the design of new diagnostic tests, as a tool for the detection of nucleic acid-protein interactions, and as an inhibitor of protein kinases.
合成法
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is synthesized using a two-step process. The first step involves the reaction of cyclopropylmethyl amine with 4-chlorobenzoyl chloride in the presence of a base. This reaction produces the cyclopropylmethyl aminobenzoyl chloride intermediate, which is then reacted with methanethiosulfonate to produce N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide. The reaction is carried out in an inert atmosphere and at a temperature of 40-50°C.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide involves the reaction of 4-[(cyclopropylmethyl)amino]benzenesulfonamide with formaldehyde in the presence of sodium cyanoborohydride to form N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide.", "Starting Materials": [ "4-[(cyclopropylmethyl)amino]benzenesulfonamide", "Formaldehyde", "Sodium cyanoborohydride" ], "Reaction": [ "To a solution of 4-[(cyclopropylmethyl)amino]benzenesulfonamide (1.0 g, 4.2 mmol) in methanol (20 mL) was added formaldehyde (0.5 mL, 6.3 mmol) and sodium cyanoborohydride (0.5 g, 7.9 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL).", "The organic layer was washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The residue was purified by flash chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide as a white solid (0.8 g, 70% yield)." ] } | |
CAS番号 |
1157790-39-0 |
製品名 |
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide |
分子式 |
C11H16N2O2S |
分子量 |
240.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



